Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
Description
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester (CAS 10138-32-6), also known as ethyl 5-norbornene-2-carboxylate, is a bicyclic ester with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol . Its structure features a norbornene core (bicyclo[2.2.1]hept-5-ene) substituted with an ethyl ester group at the 2-position. This compound is notable for its applications in flavor and fragrance industries, where it is recognized under FEMA GRAS 4790 . Additionally, its stereoisomers are patented for use in perfume compositions due to their unique olfactory properties .
Synthesis methods include the Curtius reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1) with sodium azide or via esterification with ethyl chloroformate . The endo isomer can be isolated chromatographically, as demonstrated in the synthesis of related norbornene derivatives .
Properties
IUPAC Name |
ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-12-10(11)9-6-7-3-4-8(9)5-7/h3-4,7-9H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCGTJAGEHZPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884451 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid/Floral aroma with earthy fermented undertones | |
| Record name | (\u00b1)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2273/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
very slightly soluble, Soluble (in ethanol) | |
| Record name | (\u00b1)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2273/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.007-1.047 (20 °) | |
| Record name | (\u00b1)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2273/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10138-32-6 | |
| Record name | Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-norbornene-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2, ETHYL ESTER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2, ETHYL ESTER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester (commonly referred to as ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate) is an organic compound with the molecular formula and a molecular weight of approximately 166.22 g/mol. This compound is notable for its unique bicyclic structure and has garnered interest in various fields, including medicinal chemistry and fragrance development.
The compound is characterized by the following properties:
- CAS Number : 10138-32-6
- IUPAC Name : Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Solubility : Highly soluble in organic solvents, with varying solubility in water depending on the pH and conditions.
Biological Activity
Research into the biological activity of this compound reveals several significant effects:
Antimicrobial Activity
Several studies indicate that this compound exhibits antimicrobial properties against various pathogens. For instance:
- Study Findings : Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .
Anticancer Properties
Emerging research has pointed to the anticancer potential of bicyclic compounds, including this specific ester:
- Mechanism of Action : It has been suggested that the compound may induce apoptosis in cancer cells through a mitochondrial pathway, though further studies are required to elucidate the exact mechanisms involved .
Fragrance and Flavor Applications
The compound is also recognized for its use in the fragrance industry:
- Use in Perfumes : Its unique scent profile makes it valuable as a fragrance ingredient, enhancing the olfactory characteristics of various products .
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis | , |
| Fragrance | Used as a scent component | , |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various bicyclic compounds, including ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. The results indicated a significant reduction in bacterial colonies when treated with this compound, particularly against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines (e.g., HeLa and MCF7) showed that treatment with ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate resulted in a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester serves as a critical building block in organic synthesis. Its unique bicyclic structure allows for the formation of complex molecules through various reactions, including:
- Diels-Alder Reactions : This compound can participate in Diels-Alder reactions, facilitating the synthesis of larger cyclic compounds.
- Functional Group Transformations : The ester group can undergo hydrolysis, oxidation, and reduction reactions, making it a valuable intermediate in synthetic pathways.
Polymer Chemistry
The compound is also utilized in polymer chemistry for the development of specialty polymers. Its strained bicyclic structure contributes to the physical properties of polymers, enhancing their thermal stability and mechanical strength.
Biological Applications
Biological Activity Studies
Research has indicated that this compound may exhibit biological activity that warrants further investigation. Studies have focused on:
- Enzyme Interactions : The compound's structure allows it to interact with various enzymes, potentially modulating their activity and influencing metabolic pathways.
- Pharmacological Potential : Preliminary studies suggest that this compound could have therapeutic properties, making it a candidate for drug development.
Medicinal Applications
Drug Development
The unique structural characteristics of this compound make it a promising scaffold in medicinal chemistry. Its applications include:
- Pharmacophore Design : The compound can serve as a pharmacophore in the design of new drugs targeting specific biological pathways.
- Therapeutic Agents : Investigations into its potential as an anti-inflammatory or antimicrobial agent are ongoing.
Industrial Applications
Fragrance Industry
One of the most notable applications of this compound is in the fragrance industry:
- Perfume Compositions : The compound is used to enhance fragrances in perfumes and personal care products due to its pleasant olfactory properties . It can be incorporated into various formulations to improve scent profiles.
| Application Area | Specific Use |
|---|---|
| Perfume Industry | Enhancing fragrance compositions |
| Personal Care | Used in soaps and cosmetics |
| Air Fresheners | Incorporated for scent enhancement |
Case Study 1: Fragrance Enhancement
A study published on the use of this compound in perfume formulations demonstrated its effectiveness in enhancing scent longevity and complexity when blended with other fragrance compounds . The study highlighted how different isomers of the compound contributed uniquely to the overall fragrance profile.
In a pharmacological study, researchers explored the interaction of this compound with specific enzyme targets related to inflammation pathways . The findings suggested potential anti-inflammatory effects, prompting further investigation into its therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Esters of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
Ethyl vs. Methyl and Butyl Esters
- Methyl ester (CAS 2903-75-5): Smaller alkyl chain (C₉H₁₂O₂, MW 152.19 g/mol). Higher volatility due to lower molecular weight. Used as an intermediate in organic synthesis .
- Butyl ester (CAS 37981-18-3): Longer alkyl chain (C₁₂H₁₈O₂, MW 194.27 g/mol). Reduced volatility and increased hydrophobicity, making it suitable for polymer applications .
Substituted Ethyl Esters
- 3-Isopropyl ethyl ester (CAS 116126-82-0 and 116044-44-1): Incorporates a bulky isopropyl group (C₁₃H₂₀O₂, MW 208.30 g/mol).
- diexo-3-Amino ethyl ester (CAS 105786-36-5): Amino substituent introduces polarity (C₁₀H₁₅NO₂, MW 181.23 g/mol). Likely used in pharmaceutical intermediates or chiral building blocks .
Functionalized Derivatives
- Chlorohexyl-substituted amides (e.g., CA-Nor1 and CA-Nor2): Modified with chlorohexyl-ethoxy groups (MW ~300–350 g/mol). Enhanced binding properties for applications in bioconjugation or self-labeling protein tags .
- Tetrazine-containing analogs (e.g., CA-Tz): Incorporate tetrazine moieties for click chemistry applications, enabling rapid ligation in biological systems .
Structural and Stereochemical Variations
- Endo vs. Exo Isomerism : The endo isomer of the methyl ester (CAS 2903-75-5) is chromatographically separable and exhibits distinct reactivity in polymerization reactions . Stereochemistry significantly impacts physical properties and biological activity.
- Diastereomers: Compounds like diexo-3-amino ethyl ester (CAS 105786-36-5) highlight the role of stereochemistry in pharmacological applications, where specific configurations enhance target binding .
Physical and Chemical Properties
| Property | Ethyl Ester | Methyl Ester | Butyl Ester | 3-Isopropyl Ethyl Ester |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 166.22 | 152.19 | 194.27 | 208.30 |
| Boiling Point (°C) | 253.6* | 120–122† | N/A | N/A |
| LogP | ~2.5‡ | ~1.5‡ | ~3.0‡ | ~3.5‡ |
| Applications | Flavors, perfumes | Organic synthesis | Polymers | Specialty chemicals |
*Estimated based on analog data ; †From di-endo-3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate ; ‡Predicted using XLogP3 .
Preparation Methods
Catalytic Endo-Selective Synthesis
A method detailed in EP2177598B1 employs boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst to favor the endo isomer. Key steps include:
-
Reagents : Ethyl acrylate (1.99 mol), cyclopentadiene (2.98 mol), BF₃·OEt₂ (0.19 mol) in toluene.
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Conditions : Reaction at 0°C for 1 hour, followed by quenching with 10% sulfuric acid and ice.
-
Workup : Organic layer isolation, washing with sodium carbonate, and fractional distillation.
-
Yield : 90% endo isomer with a boiling point of 82°C at 10 mmHg.
The endo preference arises from secondary orbital interactions between the electron-rich ester group of ethyl acrylate and the π-system of cyclopentadiene, stabilized by BF₃.
Thermal Synthesis for Exo/Endo Mixtures
A thermal approach without catalysts produces a 3:1 endo/exo isomer mixture:
Elevated temperatures favor thermodynamic control, enabling partial isomerization but reducing stereoselectivity compared to catalytic methods.
Influence of Reaction Parameters on Isomer Distribution
Catalyst Effects
| Catalyst | Temperature | Isomer Ratio (endo:exo) | Yield |
|---|---|---|---|
| BF₃·OEt₂ | 0°C | >99:1 | 90% |
| None (thermal) | 170°C | 3:1 | 48% |
Mechanistic Insight :
Solvent and Stoichiometry
-
Toluene is preferred for its low polarity, enhancing dienophile solubility without interfering with BF₃.
-
Excess cyclopentadiene (1.5:1 molar ratio to ethyl acrylate) drives the reaction to completion.
Purification and Characterization
Fractional Distillation
Crude products are purified via fractional distillation under reduced pressure (10 mmHg), exploiting the 82°C boiling point difference between isomers and unreacted starting materials.
Chromatographic Separation
High-performance liquid chromatography (HPLC) resolves endo and exo isomers using chiral stationary phases, achieving >95% enantiomeric excess. Solid-phase microextraction (SPME) coupled with GC-MS validates purity.
Spectroscopic Analysis
-
¹H NMR : Key signals include δ 1.24 ppm (ethyl triplet), δ 5.94–6.19 ppm (olefinic protons), and δ 2.90–3.21 ppm (bridgehead hydrogens).
-
GC-MS : Molecular ion peak at m/z 208 confirms the molecular formula C₁₃H₂₀O₂.
Industrial-Scale Production Considerations
Scalability of Catalytic Methods
Cost-Benefit Analysis
| Method | Cost Drivers | Throughput |
|---|---|---|
| Catalytic | BF₃ consumption, cryogenic cooling | Moderate |
| Thermal | Energy for high-temperature reactors | High |
Thermal methods, while lower-yielding, are preferred for bulk production due to simpler infrastructure.
Emerging Techniques and Innovations
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing, reducing reaction times from hours to minutes while maintaining >85% endo selectivity.
Biocatalytic Approaches
Preliminary studies using lipases for enantioselective esterification show promise but remain experimental.
Comparative Performance of Methods
| Parameter | Catalytic (BF₃) | Thermal |
|---|---|---|
| Isomer Purity | >99% endo | 75% endo |
| Reaction Time | 1 hour | 2 hours |
| Scalability | Moderate | High |
| Environmental Impact | High (BF₃ waste) | Low |
Q & A
Basic Question: What are the standard spectroscopic methods for confirming the structure of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester?
Answer:
The compound is typically characterized using IR spectroscopy (to identify carbonyl stretching vibrations of the ester group at ~1740–1720 cm⁻¹) and ¹H NMR spectroscopy (to resolve the bicyclic framework and ester substituents). For example, the exo/endo isomerism of the bicyclo[2.2.1]heptene system can be distinguished by coupling constants in the ¹H NMR spectrum: exo protons exhibit distinct splitting patterns due to spatial proximity . Additional confirmation may involve mass spectrometry (e.g., EPA/NIH database entries for molecular ion peaks and fragmentation patterns) .
Basic Question: What synthetic routes are available for preparing bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester?
Answer:
A common method involves Diels-Alder cycloaddition between cyclopentadiene and ethyl acrylate, followed by purification to isolate the endo/exo isomers. Alternative routes include:
- Esterification of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) .
- Ring-opening metathesis polymerization (ROMP) precursors, as described in patents using Grubbs catalysts .
Advanced Question: How do stereochemical factors influence reaction outcomes in palladium-catalyzed polymerizations involving this compound?
Answer:
Stereochemistry dictates insertion regioselectivity in metal-mediated reactions. Studies show that palladium catalysts preferentially insert bicyclo[2.2.1]heptene derivatives through the exo face , regardless of the substituent’s initial configuration (endo/exo). For example, (η⁴-cyclooctadiene)Pd(CH₃)Cl complexes exhibit similar insertion rates for both endo- and exo-ethyl esters, with products uniformly derived from exo-face attack . This behavior is critical for designing stereoregular polymers.
Advanced Question: What computational tools are available for retrosynthetic analysis of derivatives of this compound?
Answer:
AI-driven platforms like Pistachio , Reaxys , and BKMS_METABOLIC leverage reaction databases to predict feasible pathways. For example:
| Model | Application |
|---|---|
| Template_relevance | Prioritizes routes based on historical data |
| Reaxys_biocatalysis | Identifies enzymatic or catalytic steps |
| These tools optimize one-step syntheses by scoring precursors for plausibility (threshold ≥0.01) and relevance . |
Basic Question: How can the thermal stability of this compound be assessed under polymerization conditions?
Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate decomposition temperatures and exothermic transitions. For ROMP applications, stability is tested under inert atmospheres (N₂/Ar) at 40–100°C, with Grubbs catalyst activity monitored via gel permeation chromatography (GPC) to track molecular weight distributions .
Advanced Question: What are the conflicting data regarding the Curtius reaction for synthesizing isocyanate derivatives, and how are they resolved?
Answer:
Conflicts arise in reported yields for Curtius reactions starting from bicyclo[2.2.1]heptene carboxylic acid. Three methods are documented:
Advanced Question: How does copolymerization with norbornene derivatives alter the material properties of polymers?
Answer:
Incorporating norbornene comonomers (e.g., 2-(hydroxymethyl)norbornene) enhances polymer rigidity and glass transition temperatures (Tg). For example, copolymers with methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate exhibit improved thermal stability (TGA decomposition >300°C) and reduced solubility in polar solvents due to crosslinking .
Basic Question: What analytical techniques are used to resolve endo/exo isomerism in derivatives of this compound?
Answer:
- X-ray crystallography : Directly visualizes spatial arrangement (e.g., tert-butyl ester derivatives ).
- NOESY NMR : Detects through-space interactions between protons on adjacent carbons.
- Vibrational circular dichroism (VCD) : Differentiates enantiomers in chiral derivatives .
Advanced Question: What role does solvent polarity play in the regioselectivity of ester hydrolysis?
Answer:
Polar aprotic solvents (e.g., DMF) favor nucleophilic acyl substitution at the ester carbonyl, while protic solvents (e.g., H₂O/EtOH) promote acid-catalyzed mechanisms. For example, hydrolysis of the tert-butyl ester in acidic media proceeds via a carbocation intermediate, confirmed by trapping experiments with NaHCO₃ .
Advanced Question: How are conflicting spectral data for bicyclo[2.2.1]heptene derivatives reconciled in computational models?
Answer:
Discrepancies between experimental and calculated spectra (e.g., IR/NMR) are addressed using density functional theory (DFT) . For instance, B3LYP/6-31G* simulations of carbonyl stretching frequencies align with experimental IR data when solvent effects (e.g., PCM model) and anharmonic corrections are included .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
